molecular formula C27H31FN2O4 B14721473 Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 5990-39-6

Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B14721473
CAS No.: 5990-39-6
M. Wt: 466.5 g/mol
InChI Key: LAVVRFVPJSUBAO-UHFFFAOYSA-N
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Description

Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a tetrahydropyridine core, which is often found in bioactive molecules, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization would be essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

CAS No.

5990-39-6

Molecular Formula

C27H31FN2O4

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl 1-[[4-(butylcarbamoyl)phenyl]methyl]-4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate

InChI

InChI=1S/C27H31FN2O4/c1-4-6-14-29-26(32)20-12-10-19(11-13-20)17-30-18(3)25(27(33)34-5-2)23(16-24(30)31)21-8-7-9-22(28)15-21/h7-13,15,23H,4-6,14,16-17H2,1-3H3,(H,29,32)

InChI Key

LAVVRFVPJSUBAO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=C(C(CC2=O)C3=CC(=CC=C3)F)C(=O)OCC)C

Origin of Product

United States

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